2-(2-(Trifluoromethyl)phenyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3N2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-5-2-1-4-8(9)10-15-6-3-7-16-10/h1-7H |
InChI Key |
DVWLSCVOLFOORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathway Design for 2 2 Trifluoromethyl Phenyl Pyrimidine and Its Derivatives
Convergent and Divergent Synthetic Strategies
The construction of 2-(2-(trifluoromethyl)phenyl)pyrimidine and its analogs can be approached through both convergent and divergent synthetic strategies. Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages. In contrast, a divergent approach starts from a common intermediate that is subsequently modified to create a library of related compounds.
Multi-component Reaction (MCR) Approaches for Pyrimidine (B1678525) Ring Formation
Multi-component reactions (MCRs) are highly efficient in rapidly building molecular complexity from simple starting materials in a single step, making them attractive for constructing the pyrimidine core. nih.govtandfonline.comacs.orgmdpi.com These reactions offer high atom economy and procedural simplicity. tandfonline.com
One notable MCR approach involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.org This method proceeds through a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds, ultimately leading to the aromatic pyrimidine ring. nih.govacs.org The use of PN5P-Ir-pincer complexes has been shown to be highly efficient for this transformation, yielding a variety of substituted pyrimidines in good yields. nih.govacs.orgthieme-connect.com
Another versatile MCR is the three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol, which provides an eco-friendly route to pyrimidine derivatives. organic-chemistry.org Additionally, pseudo five-component reactions involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, have been reported for the synthesis of polysubstituted pyrimidines. mdpi.com
Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis
| Catalyst/Promoter | Reactants | Product Type | Reference |
| PN5P-Ir-pincer complexes | Amidines, Alcohols | Substituted Pyrimidines | nih.gov, acs.org |
| Iron(II)-complex/TEMPO | Ketones, Aldehydes/Esters, Amidines | Substituted Pyrimidines | organic-chemistry.org |
| Triflic acid | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Polysubstituted Pyrimidines | mdpi.com |
| ZnCl2 | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted Pyrimidines | organic-chemistry.org |
Cyclization Reactions Involving Trifluoromethylated Building Blocks
A common and direct strategy for synthesizing trifluoromethylated pyrimidines involves the cyclization of precursors already containing the trifluoromethyl group. mdpi.comnih.govnih.gov Ethyl 4,4,4-trifluoroacetoacetate is a frequently used building block in this context. nih.govfrontiersin.org
For instance, novel trifluoromethyl pyrimidine derivatives can be synthesized via a four-step reaction sequence starting from ethyl trifluoroacetoacetate. nih.govfrontiersin.org This typically involves a cyclization reaction with an amidine or a related nitrogen-containing species to form the pyrimidine ring. Another approach involves the reaction of 2-trifluoromethyl-1,3-diazabutadienes with reagents like dimethyl acetylenedicarboxylate, which undergoes a [4+2] cycloaddition to yield 2-trifluoromethylpyrimidine derivatives. mdpi.com
Furthermore, the synthesis of 3-trifluoromethyl pyrimidines has been achieved through the reaction of 3-trifluoromethyl chromones with guanidine (B92328) or amidine substrates. mdpi.com This highlights the utility of pre-functionalized building blocks in accessing specific isomers of trifluoromethylated pyrimidines. The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group has also been reported, starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides and trifluoroacetic anhydride (B1165640). mdpi.com
Table 2: Trifluoromethylated Building Blocks in Pyrimidine Synthesis
| Building Block | Reaction Type | Resulting Structure | Reference |
| Ethyl trifluoroacetoacetate | Cyclization with amidine | 6-(Trifluoromethyl)pyrimidine core | nih.gov, frontiersin.org |
| 2-Trifluoromethyl-1,3-diazabutadienes | [4+2] Cycloaddition | 2-Trifluoromethylpyrimidine derivatives | mdpi.com |
| 3-Trifluoromethyl chromones | Reaction with guanidine/amidine | 3-Trifluoromethyl pyrimidines | mdpi.com |
| Trifluoroacetic anhydride | Cyclization with thiazole-5-carboxamides | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | mdpi.com |
Cross-Coupling Reactions for Phenyl-Pyrimidine Linkage
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful methods for forming the C-C bond between the pyrimidine ring and the 2-(trifluoromethyl)phenyl group. nih.govnih.govworktribe.com This approach typically involves the reaction of a halogenated pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with 2-(trifluoromethyl)phenylboronic acid. nih.gov
The synthesis of various 2-phenylpyrimidine (B3000279) derivatives has been successfully achieved using Suzuki cross-coupling. nih.govnih.gov For example, a series of pyrimidine derivatives were synthesized via Suzuki coupling using Pd(PPh3)4 as the catalyst and various arylboronic acids. nih.gov This methodology is highly versatile and allows for the introduction of a wide range of substituted phenyl groups onto the pyrimidine scaffold. The synthesis of heteroarylpyrimidine derivatives through Suzuki cross-coupling reactions of pyrimidylboronic acids with heteroaryl halides has also been demonstrated. worktribe.com
Catalytic Systems in this compound Synthesis
The choice of catalyst is crucial for the efficiency, selectivity, and sustainability of the synthetic process. Both transition metals and organocatalysts have been effectively employed in the synthesis of pyrimidine derivatives.
Transition Metal-Catalyzed Methodologies
Transition metals such as palladium, iridium, ruthenium, and iron play a significant role in modern pyrimidine synthesis. organic-chemistry.orgnih.govresearchgate.netnih.govrsc.orgresearchgate.net As mentioned, palladium catalysts are extensively used in cross-coupling reactions to form the aryl-pyrimidine bond. nih.gov
Iridium catalysts, particularly PN5P-Ir-pincer complexes, have proven effective in the multi-component synthesis of pyrimidines from alcohols and amidines. nih.govacs.orgorganic-chemistry.org Ruthenium-catalyzed [2+2+2] cycloaddition reactions of α,ω-diynes and cyanamides offer an atom-economical route to 2-aminopyridine (B139424) derivatives, a strategy that can be extended to pyrimidine synthesis. researchgate.net Iron catalysts, such as FeCl3, have been used to catalyze three-component [3+2+1] annulation reactions to construct pyrimidine-fused heterocyclic systems. researchgate.net
Table 3: Transition Metal Catalysts in Pyrimidine Synthesis
| Metal | Catalyst Example | Reaction Type | Reference |
| Palladium | Pd(PPh3)4 | Suzuki Cross-Coupling | nih.gov |
| Iridium | PN5P-Ir-pincer complex | Multi-component Reaction | nih.gov, acs.org |
| Ruthenium | Ruthenium complexes | [2+2+2] Cycloaddition | researchgate.net |
| Iron | FeCl3 | [3+2+1] Annulation | researchgate.net |
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for the synthesis of pyrimidines and their derivatives, often with the advantages of being environmentally benign and readily available. tandfonline.comrsc.orgconicet.gov.ar
For instance, 2-aminoethanesulfonic acid (taurine) has been used as an effective organocatalyst for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water. tandfonline.com This method is noted for its operational simplicity, easy workup, and the reusability of the catalyst. tandfonline.com Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are also prominent organocatalysts. An enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol triphenylsilyl ether, has been developed for the synthesis of chiral acyclic pyrimidine nucleosides. rsc.org Pyrrolidine (B122466) and silica-immobilized piperazine (B1678402) have also been employed as amine-based organocatalysts for the synthesis of purine (B94841) and pyrimidine acyclic nucleosides. conicet.gov.ar
Metal-Free Synthetic Protocols
The synthesis of pyrimidine scaffolds without the use of transition metals is a significant goal in green chemistry, avoiding potential product contamination and costly purification procedures. Several metal-free strategies are applicable to the synthesis of this compound.
One of the most fundamental and direct metal-free routes is the Pinner pyrimidine synthesis . This method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. slideshare.net For the target molecule, this translates to the reaction between 2-(trifluoromethyl)benzamidine and a malondialdehyde equivalent (such as 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde). The reaction is typically catalyzed by an acid or base. This approach offers excellent control over regioselectivity, as the C2- and N1,N3-positions of the pyrimidine ring are unambiguously defined by the amidine precursor.
Another effective metal-free approach involves a tandem [3+3] annulation-oxidation sequence. researchgate.net In this strategy, an α,β-unsaturated ketone condenses with 2-(trifluoromethyl)benzamidine to form a dihydropyrimidine (B8664642) intermediate. Subsequent oxidation, which can be achieved using mild, visible-light-enabled photo-oxidation, yields the aromatic pyrimidine ring. rsc.org This method avoids the need for harsh chemical oxidants or transition metal catalysts for the final aromatization step.
Modern organocatalysis also provides powerful metal-free pathways. L-proline , a readily available and inexpensive amino acid, has emerged as an efficient bifunctional catalyst for pyrimidine synthesis. sid.ir It can catalyze multicomponent reactions, often in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. researchgate.netoiccpress.comnih.gov The mechanism is believed to involve the formation of an iminium intermediate from an aldehyde and the amine moiety of proline, which then participates in a cascade of reactions with other components to build the pyrimidine core. japsonline.com
Furthermore, the activation of nitriles using trifluoromethanesulfonic anhydride (Tf₂O) facilitates a metal-free [2+2+2] cycloaddition. nih.gov This method constructs the pyrimidine ring by reacting a nitrile (in this case, 2-(trifluoromethyl)benzonitrile) with two alkyne molecules. The reaction proceeds through an in-situ generated aza-allene species, offering a convergent route to polysubstituted pyrimidines. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement
Solvent Effects and Reaction Medium Engineering
The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and even reaction pathways in the synthesis of this compound. The polarity, proticity, and coordinating ability of the solvent can affect the solubility of reactants, stabilize transition states, and mediate catalytic activity.
In traditional Pinner-type syntheses, polar aprotic solvents are often employed. However, studies have shown that using the nitrile reactant itself as the solvent can lead to high yields, while the presence of water is often detrimental to the reaction. nih.gov For multicomponent reactions, the choice of solvent is particularly crucial. Research on related pyrimidine syntheses has demonstrated that mixed aqueous-alcoholic solvent systems can be highly effective. For instance, a water-ethanol mixture was found to be superior to various aprotic solvents like DMF, THF, or acetonitrile (B52724), improving yields significantly. researchgate.net The use of water as a co-solvent not only aligns with the principles of green chemistry but can also enhance reaction rates through hydrophobic effects.
Conversely, solvent-free reaction conditions represent an increasingly popular and environmentally benign strategy. researchgate.net L-proline-catalyzed syntheses of pyrimidine derivatives have been shown to proceed efficiently at elevated temperatures (e.g., 100 °C) without any solvent, offering advantages such as reduced waste, shorter reaction times, and simplified product work-up. oiccpress.com
The following table summarizes the effect of different solvent systems on the yield of pyrimidine synthesis based on related studies.
| Solvent/Condition | Catalyst/Method | Typical Yield | Reference |
|---|---|---|---|
| Water/Ethanol (2:3) | Zn(L-proline)₂ | High | researchgate.net |
| Methanol | L-proline nitrate | 87% | japsonline.com |
| Acetonitrile (as solvent) | Hafnium(IV) triflate | 72% | nih.gov |
| Solvent-Free (100 °C) | L-proline | Excellent | oiccpress.com |
| n-Hexane | Tf₂O | Moderate to Excellent | researchgate.net |
Temperature and Pressure Dependencies in Synthesis
Temperature is a key thermodynamic parameter that governs reaction kinetics. For the synthesis of this compound, the optimal temperature is highly dependent on the chosen synthetic route. Endothermic condensation and cyclization steps generally benefit from elevated temperatures to overcome activation energy barriers. For example, Tf₂O-mediated cycloadditions are typically conducted at 100 °C to ensure a reasonable reaction rate. researchgate.netresearchgate.net Similarly, solvent-free L-proline catalyzed reactions often require heating to 100 °C to facilitate the reaction in the absence of a solvent medium. oiccpress.com
Pressure is less commonly a critical variable in the direct synthesis of the pyrimidine ring, which is often performed at atmospheric pressure. However, it can be a significant factor in the preparation of key precursors. For instance, the synthesis of benzamidine (B55565) hydrochloride from benzonitrile (B105546) via catalytic hydrogenation is performed under elevated hydrogen pressure (2-3 MPa) to facilitate the reduction. chemicalbook.com
Regioselectivity and Stereoselectivity Control
For an unsymmetrically substituted compound like this compound, regioselectivity is paramount. The synthetic strategy must ensure the correct placement of the 2-(trifluoromethyl)phenyl group at the C2 position and the hydrogen atoms at the C4, C5, and C6 positions of the pyrimidine ring.
The Pinner synthesis and related [3+3] condensation strategies provide inherent and excellent regiochemical control. slideshare.net The structure of the final product is predetermined by the choice of the N-C-N fragment (the amidine) and the C-C-C fragment (the 1,3-dicarbonyl compound). By using 2-(trifluoromethyl)benzamidine as the N-C-N synthon, the 2-(trifluoromethyl)phenyl group is locked into the C2 position of the resulting pyrimidine.
Stereoselectivity is not a factor in the synthesis of the final aromatic pyrimidine ring. However, it becomes a critical consideration in the synthesis of related saturated or partially saturated derivatives, such as dihydropyrimidines or tetrahydropyrimidines, which may contain stereocenters. In such cases, the choice of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the reaction.
Synthesis of Key Precursors and Advanced Intermediates
Preparation of Trifluoromethyl-Containing Synthons
The most critical precursor for the synthesis of this compound via the Pinner route is 2-(trifluoromethyl)benzamidine. The synthesis of this intermediate typically starts from 2-(trifluoromethyl)benzonitrile (B1294956).
2-(Trifluoromethyl)benzonitrile itself is a commercially available liquid. lookchem.com It can be synthesized from precursors like 2,3-dichlorotrifluorotoluene through fluorination, cyano substitution, and hydrogenation/dechlorination steps. google.com Alternative routes starting from ortho-fluoro benzotrifluoride (B45747) have also been described, involving nitration, reduction, bromination, diazotization, and finally cyanation. google.com
The conversion of 2-(trifluoromethyl)benzonitrile to the corresponding amidine can be achieved via the classical Pinner reaction methodology. The nitrile is first reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form an imidate salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia (B1221849) furnishes the desired 2-(trifluoromethyl)benzamidine, usually isolated as its hydrochloride salt. organic-chemistry.org
An alternative pathway to the amidine proceeds through the corresponding amide. 2-(trifluoromethyl)benzonitrile can be hydrolyzed under basic conditions (e.g., NaOH in water at 100 °C) to produce 2-(trifluoromethyl)benzamide in high yield (e.g., 89.9%). google.com The subsequent conversion of the amide to the amidine is a more complex transformation.
Other trifluoromethyl-containing synthons can be used for different synthetic strategies. For example, the synthesis of trifluoromethyl-containing β-ketoesters or 1,3-diketones provides the necessary C-C-C fragment for condensation reactions leading to trifluoromethylated pyrimidine derivatives. mdpi.com The development of novel trifluoromethylating reagents, such as N-trifluoromethyl hydroxylamine (B1172632) reagents, also opens new avenues for the late-stage introduction of N-CF₃ groups into heterocyclic scaffolds. nih.gov
Functionalization of Pyrimidine Scaffolds
The introduction of aryl substituents onto pyrimidine scaffolds is a cornerstone of modern synthetic chemistry, enabling the creation of complex molecules like this compound. A predominant and versatile strategy for this transformation is the palladium-catalyzed cross-coupling reaction. These reactions provide a powerful methodology for the formation of carbon-carbon bonds, linking a pre-functionalized pyrimidine core with an appropriate aryl partner. researchgate.net
One of the most reliable and environmentally friendly tools for this purpose is the Suzuki-Miyaura reaction. researchgate.net This method typically involves the coupling of a pyrimidine derivative bearing a leaving group (such as a halogen or tosylate) at the 2-position with an arylboronic acid. For the synthesis of the target compound, this would involve reacting a 2-halopyrimidine with (2-(trifluoromethyl)phenyl)boronic acid. The reaction is facilitated by a palladium catalyst, often in combination with a suitable ligand and base. dntb.gov.ua For instance, catalyst systems like Pd(OAc)₂/PPh₃/K₃PO₄ or Pd(PPh₃)₂Cl₂/K₃PO₄ have been effectively used for the synthesis of 2,4,6-triarylpyrimidines. researchgate.netdntb.gov.ua
Another effective palladium-catalyzed method is the Hiyama cross-coupling reaction, which utilizes organosilanes as the coupling partners for pyrimidinyl tosylates. researchgate.net This approach has demonstrated wide functional group tolerance and provides good to excellent yields for C2-aryl pyrimidine derivatives. researchgate.net The use of additives such as CuCl with TBAF has been shown to be essential for promoting the carbon-carbon bond formation in these reactions. researchgate.net
Direct C–H arylation represents a more recent and atom-economical approach, avoiding the need for pre-functionalization of the pyrimidine ring. chemistryviews.orgacs.org This method involves the direct coupling of a C-H bond on the pyrimidine ring with an aryl partner. While challenging, protocols for the C–H arylation of related azines like pyridines and pyrrolo[2,3-d]pyrimidines have been developed, suggesting the potential for its application in the synthesis of 2-arylpyrimidines. chemistryviews.orgnih.gov These reactions are also typically catalyzed by transition metals like palladium. chemistryviews.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for 2-Arylpyrimidine Synthesis
| Reaction Name | Pyrimidine Substrate | Aryl Partner | Typical Catalyst System | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Halopyrimidine | Arylboronic Acid | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ with a base (e.g., K₃PO₄) researchgate.netdntb.gov.ua | High functional group tolerance, commercially available reagents, environmentally benign boron reagents. researchgate.net |
| Hiyama Coupling | Pyrimidin-2-yl Tosylate | Aryl-organosilane | PdCl₂(PCy₃)₂ with additives like CuCl and TBAF researchgate.net | Utilizes stable and less toxic organosilanes, good yields. researchgate.net |
| Direct C-H Arylation | Pyrimidine | Aryl Halide or Arylboronic Acid | Pd(OAc)₂ with an oxidant (e.g., TEMPO) chemistryviews.org | High atom economy, avoids pre-functionalization steps. acs.org |
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to mitigate environmental impact and improve efficiency. rasayanjournal.co.inpowertechjournal.com Traditional synthesis methods often rely on hazardous solvents and toxic reagents, but numerous greener alternatives have been developed. rasayanjournal.co.in These sustainable techniques aim to reduce waste, shorten reaction times, lower energy consumption, and simplify workup procedures, leading to both environmental and financial benefits. rasayanjournal.co.inpowertechjournal.com
Several green techniques are applicable to the synthesis of this compound and its derivatives. nih.goveurekaselect.com These include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. rasayanjournal.co.innih.gov This technique is highly effective for various organic reactions, including the synthesis of heterocyclic compounds like pyrimidines. nih.gov
Ultrasound-Assisted Synthesis : Sonochemical methods utilize ultrasonic waves to induce cavitation, which enhances reaction rates and yields. rasayanjournal.co.in This energy-efficient approach can facilitate reactions under milder conditions. eurekaselect.com
Solvent-Free Reactions : Conducting reactions in the absence of a solvent, or "neat," minimizes the use of volatile organic compounds (VOCs), which are often hazardous. rasayanjournal.co.in These reactions can be facilitated by techniques like grinding (mechanochemistry) or ball milling, which increase the surface area for reactants to interact. rasayanjournal.co.inpowertechjournal.com
Use of Green Solvents : When a solvent is necessary, replacing traditional toxic solvents with environmentally benign alternatives is a key green strategy. rasayanjournal.co.in Water is an ideal green solvent, and ionic liquids, often referred to as "Green Solvents," are also used due to their low toxicity and biodegradability. rasayanjournal.co.in
Metal-Free Synthesis : To avoid the use of potentially toxic and expensive heavy metal catalysts, metal-free synthetic routes are being explored. rsc.org For instance, photochemical processes have been developed for the arylation of pyrimidines, generating pyrimidinyl radicals under moderate UV irradiation that can readily form C-C bonds. rsc.org
The integration of these approaches can lead to significantly more sustainable synthetic pathways for complex pyrimidine derivatives. powertechjournal.com
Table 2: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefits |
|---|---|---|---|
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Ultrasound rasayanjournal.co.innih.gov | Reduced reaction times, lower energy consumption, higher yields. rasayanjournal.co.in |
| Solvents | Hazardous organic solvents (e.g., DMF, Toluene) | Solvent-free conditions, Water, Ionic Liquids rasayanjournal.co.inresearchgate.net | Reduced waste and toxicity, improved safety. rasayanjournal.co.in |
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Reusable catalysts, metal-free photochemical reactions powertechjournal.comrsc.org | Minimized waste, avoidance of toxic metals, cost-effectiveness. rsc.org |
| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) rasayanjournal.co.in | Increased efficiency, reduced waste and resource consumption. rasayanjournal.co.in |
Chemical Reactivity and Transformation Studies of 2 2 Trifluoromethyl Phenyl Pyrimidine
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring in 2-(2-(trifluoromethyl)phenyl)pyrimidine is characterized by a significant electron deficiency due to the presence of two nitrogen atoms. This property makes the ring system prone to nucleophilic attack, particularly at the carbon positions ortho and para to the nitrogen atoms (C2, C4, and C6). Conversely, the ring is highly resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine ring, provided a suitable leaving group is present at an activated position. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. For pyrimidine systems, the most reactive positions for SNAr are C4 and C6, followed by C2. The presence of the 2-(2-(trifluoromethyl)phenyl) group at the C2 position means that functionalization via SNAr would typically occur at the C4 or C6 positions if a leaving group, such as a halogen, is present.
Research on related 2,4-dichloropyrimidines demonstrates high selectivity for substitution at the C4 position when reacted with amine nucleophiles. researchgate.net The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with various secondary amines, for instance, results in the selective displacement of the C4-chloro substituent. researchgate.net In a similar vein, studies on 2-trifluoromethyl-4-chloroquinazoline show that reactions with amines like pyrrolidine (B122466) can proceed, albeit sometimes requiring elevated temperatures or extended reaction times to achieve good yields. researchgate.net
Amination reactions represent a common application of SNAr on pyrimidine scaffolds. The introduction of amino groups is a key step in the synthesis of many biologically active molecules. For example, 2-chloro- or 2-fluoropyridines, which are less reactive than their pyrimidine counterparts, readily undergo substitution with amines. researchgate.net This reactivity is enhanced in pyrimidines, making the displacement of a leaving group at the C2, C4, or C6 position by an amine a facile process. nih.gov
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines Note: These reactions are illustrative of the reactivity of the pyrimidine core and are not specific to the this compound substrate.
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | Et3N, THF, rt | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | High | researchgate.net |
| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | 50 °C, 16 h | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)quinazoline | 57 | researchgate.net |
| 2-Chloropyridine | Various Amines | KF, Water | 2-Aminopyridine (B139424) derivatives | Variable | researchgate.net |
Electrophilic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation arises from the combined electron-withdrawing effects of two substituents: the trifluoromethyl (-CF3) group and the pyrimidin-2-yl group. The -CF3 group is a powerful deactivating group and a meta-director due to its strong negative inductive effect (-I). Similarly, the pyrimidin-2-yl substituent is also electron-withdrawing.
Consequently, electrophilic substitution reactions such as nitration or halogenation on this phenyl ring are exceptionally challenging and would require harsh reaction conditions. Under forcing conditions, any substitution would be predicted to occur at the positions meta to the trifluoromethyl group (C4' or C6') and meta to the pyrimidine ring (C3' or C5'). The directing effects are reinforcing for substitution at the C5' position. For instance, the nitration of substituted benzotrifluoride (B45747) compounds typically requires potent nitrating agents like nitric acid in the presence of a strong acid catalyst. google.com The electrophilic halogenation of similarly deactivated aromatic systems often necessitates strong Lewis acid catalysis. nih.gov
Oxidation and Reduction Processes of the Core Structure
The core structure of this compound can undergo both oxidation and reduction, targeting either the pyrimidine or the phenyl ring depending on the reagents and conditions.
Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide and an activating acid like trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgrsc.org The oxidation of fused pyrimidine systems has been shown to yield mono-N-oxides selectively. rsc.orgrsc.org For this compound, oxidation would be expected to occur at either N1 or N3. The resulting N-oxides are valuable intermediates, as they can modify the electronic properties of the ring and serve as handles for further functionalization. For example, pyridine (B92270) N-oxides exhibit altered reactivity in both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. scripps.edu
Reduction: The pyrimidine ring is more susceptible to reduction than the benzene (B151609) ring due to its lower aromaticity. Catalytic hydrogenation is a common method for the reduction of pyrimidine rings, which can lead to di- or tetrahydropyrimidine (B8763341) derivatives. The conditions for such reductions must be carefully controlled to maintain the integrity of the phenyl ring and the trifluoromethyl group, which is generally stable to catalytic hydrogenation. The choice of catalyst (e.g., Palladium, Platinum, or Rhodium) and reaction parameters (pressure, temperature, solvent) would be critical in determining the outcome and selectivity of the reduction.
Functionalization and Derivatization Strategies
The derivatization of the this compound scaffold can be achieved by introducing functional groups onto either the pyrimidine or the phenyl ring, or by modifying existing substituents.
Introduction of Heteroatom-Containing Groups
The introduction of heteroatom-containing functional groups, such as amino, alkoxy, and thioether moieties, is a key strategy for modifying the properties of the parent compound. This is most commonly achieved via nucleophilic aromatic substitution on a halogenated precursor.
As discussed in Section 3.1.1, nitrogen nucleophiles (amines, azides) can be readily introduced. Similarly, oxygen nucleophiles (alkoxides, phenoxides) and sulfur nucleophiles (thiolates) can displace a halide from an activated position on the pyrimidine ring. Studies on pentafluoropyridine (B1199360) have shown that phenoxides and thiophenolates can effectively displace fluoride (B91410) ions to form the corresponding ether and thioether derivatives. rsc.org The synthesis of various 6-(heteroatom-substituted) pyrimidine derivatives has also been reported, highlighting the versatility of this approach for introducing O, S, and N-containing groups. psmjournals.org
Table 2: Examples of Heteroatom Introduction via SNAr on Activated Heterocycles Note: These examples illustrate general methodologies applicable to pyrimidine systems.
| Substrate | Nucleophile | Reagent/Conditions | Product Type | Reference |
| Pentafluoropyridine | Potassium phenolate | DMF | Aryl ether | rsc.org |
| Pentafluoropyridine | Potassium thiophenolate | DMF | Aryl thioether | rsc.org |
| 2,4-Dichloropyrimidine | Morpholine | Et3N, THF | Amino-pyrimidine | researchgate.net |
| 7-Chloro-thiazolo[4,5-d]pyrimidine | Methylamine | Butan-1-ol, reflux | 7-(Methylamino) derivative | mdpi.com |
Side-Chain Modifications and Elaboration
Side-chain modification primarily refers to the functionalization of the 2-(trifluoromethyl)phenyl moiety. While direct modification of this highly deactivated ring after its incorporation into the final molecule is challenging, modern cross-coupling methodologies offer powerful tools for its elaboration, typically starting from a halogenated precursor.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Hiyama, and Stille reactions, are instrumental for forming new carbon-carbon bonds. nih.govacs.org For instance, a bromo- or iodo-substituted this compound could serve as a substrate for these reactions. A Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group onto the phenyl ring. Similarly, a Hiyama coupling using an organosilane provides another route for C-C bond formation. researchgate.net These reactions are known for their broad functional group tolerance, making them suitable for complex molecule synthesis. acs.orgrsc.org
Derivatization can also involve modifying the trifluoromethyl group itself, although this is less common and often requires harsh conditions. More practically, derivatives are built by starting with differently substituted phenyl precursors before the construction of the pyrimidine ring. For example, synthetic routes often involve the condensation of a substituted benzamidine (B55565) with a 1,3-dicarbonyl compound, allowing for wide variability in the structure of the phenyl ring. nih.govgoogle.com
Click Chemistry and Cycloaddition Reactions
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts, has become a powerful tool in chemical synthesis. mdpi.com One of the premier examples of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a reliable route to 1,2,3-triazoles. mdpi.comacs.org While direct participation of the this compound core in a click reaction is not its primary mode of reactivity, functionalization of this scaffold with azide (B81097) or alkyne groups would allow it to be a versatile building block in click chemistry applications. For instance, introduction of an ethynyl (B1212043) group onto the pyrimidine or phenyl ring would enable its reaction with various azides to generate more complex molecular architectures.
Cycloaddition reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, are fundamental transformations in organic synthesis. wikipedia.orgorganic-chemistry.org The electron-deficient nature of the pyrimidine ring in this compound makes it a potential candidate for inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, the electron-poor heterocycle (the diene component) reacts with an electron-rich dienophile. acsgcipr.org Pyrimidines bearing ω-alkyne side-chains have been shown to undergo intramolecular inverse-electron-demand Diels-Alder reactions, leading to the formation of fused pyridine rings. wur.nl It is conceivable that this compound, if appropriately substituted with an alkene or alkyne, could participate in similar cycloaddition pathways to construct polycyclic systems.
Furthermore, photochemical [2+2] cycloadditions are a common feature of pyrimidine chemistry, particularly in the context of DNA photodamage. nih.govacs.org While these reactions typically involve the 5,6-double bond of the pyrimidine ring, the influence of the 2-(2-trifluoromethyl)phenyl substituent on the excited state properties of the pyrimidine core would be an interesting area of investigation.
Table 1: Representative Cycloaddition Reactions Involving Pyrimidine Analogs
| Reaction Type | Reactants | Product | Conditions | Yield (%) | Reference |
| Inverse-Electron-Demand Diels-Alder | 5-Propynyloxymethylpyrimidine | 1,3-Dihydrofuro[3,4-c]pyridine | Heating | Not specified | wur.nl |
| [3+2] Cycloaddition | Pyridinium-N-imine, Alkynylphosphonate | Pyrazolo[1,5-a]pyridine-3-phosphonate | K₂CO₃, Fe(NO₃)₃·9H₂O, DMSO | Moderate to good | mdpi.com |
| Photochemical [2+2] Cycloaddition | Uracil (B121893), Cyclopentene | Cyclobutane adduct | 266 nm irradiation | ~0.91 | nih.gov |
Mechanistic Investigations of Chemical Transformations
The chemistry of radical species offers unique pathways for the functionalization of heterocyclic compounds. The trifluoromethyl group is a key player in many radical reactions, and methods for the radical trifluoromethylation of heterocycles are well-established. rsc.org While this compound already possesses a trifluoromethyl group, the pyrimidine ring itself can be susceptible to radical attack. Hydroxyl radicals and hydrogen atoms are known to add to the C(5)-C(6) double bond of pyrimidines. researchgate.net
The trifluoromethyl group on the phenyl ring is generally stable to radical reactions. However, its strong electron-withdrawing nature can influence the regioselectivity of radical addition to the pyrimidine ring. Furthermore, the synthesis of trifluoromethylated pyrimidines often involves radical intermediates. For example, copper-mediated trifluoromethylation of 5-iodopyrimidine (B189635) nucleosides using reagents like methyl fluorosulfonyldifluoroacetate (Chen's reagent) proceeds via a radical mechanism. nih.gov Similar strategies could be envisioned for the synthesis of analogs of this compound. Recent advances have also highlighted the use of photoredox catalysis for the generation of trifluoromethyl radicals from various sources for the functionalization of organic molecules. orientjchem.org
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates. researchgate.net These reactions are highly efficient for the rapid construction of complex molecular architectures. The synthesis of fused heterocyclic systems containing the pyrimidine ring often utilizes cascade reaction strategies. For example, a palladium-catalyzed cascade involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been used to synthesize pyrido[2,3-d]pyrimidines. rsc.org Given the functionality present in this compound, it could serve as a substrate for the design of novel cascade reactions to access more elaborate molecular frameworks.
Table 2: Examples of Cascade Reactions in Pyrimidine Chemistry
| Reaction Name | Starting Materials | Product | Key Transformations | Catalyst/Reagent | Reference |
| Au(III)/Lewis-Acid-Catalyzed Cascade | Propargyl alcohols, 3-Amino-benzo[d]isoxazoles | Pyrimidines | Cyclization, 1,2-H or group migration, Aromatization | Au(III) or Lewis Acid | mdpi.com |
| Pd-Catalyzed Cascade | β-Bromovinyl/aryl aldehydes, 6-Amino-1,3-dialkyluracils | Pyrido[2,3-d]pyrimidines | Imination, Buchwald-Hartwig cross-coupling, Cycloaddition | Palladium catalyst | rsc.org |
The trifluoromethyl group exerts a profound influence on the physicochemical properties of organic molecules, which in turn affects their reactivity. wikipedia.org Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, deactivates aromatic rings towards electrophilic substitution and activates them towards nucleophilic aromatic substitution. mdpi.com In this compound, the trifluoromethyl group on the phenyl ring will influence the electronic properties of the entire molecule.
From a kinetic perspective, the electron-withdrawing trifluoromethyl group can stabilize transition states with developing negative charge, thereby accelerating nucleophilic attack on the pyrimidine or phenyl ring. Conversely, it would decelerate reactions that proceed through electron-deficient transition states. Thermodynamically, the C-F bond is exceptionally strong, contributing to the high thermal and chemical stability of trifluoromethylated compounds. mdpi.com The introduction of a trifluoromethyl group also significantly increases the lipophilicity of a molecule, which can affect its solubility and interactions in different solvent systems, thereby influencing reaction rates and equilibria. Studies on the binding of fluorinated benzenesulfonamides to carbonic anhydrase have shown complex thermodynamic and kinetic structure-activity relationships, highlighting the nuanced effects of fluorination. acs.org
Table 3: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Property | Effect of Trifluoromethyl Group | Consequence for Reactivity |
| Electronegativity | High | Strong electron-withdrawing inductive effect |
| Lipophilicity | Increased | Altered solubility and intermolecular interactions |
| Metabolic Stability | Increased | Resistance to oxidative metabolism |
| Basicity of adjacent groups | Decreased | Altered protonation equilibria and reactivity of basic centers |
Photochemical and Electrochemical Reactivity
The photochemical behavior of pyrimidine derivatives is of great interest, particularly due to their role in the photochemistry of nucleic acids. As mentioned, [2+2] photocycloaddition is a characteristic reaction of the pyrimidine C(5)-C(6) double bond upon UV irradiation. nih.govacs.orgacs.org The presence of the 2-(2-trifluoromethyl)phenyl substituent is expected to modify the absorption spectrum and the excited-state properties of the pyrimidine ring, potentially influencing the efficiency and outcome of such photoreactions.
The electrochemical properties of pyrimidines have also been a subject of study. The electrochemical reduction of pyrimidine in aprotic solvents like acetonitrile (B52724) has been investigated, revealing the formation of an anion radical. acs.org Substituted pyrimidines exhibit irreversible or quasi-reversible redox behavior depending on their substitution pattern and the experimental conditions. researchgate.net The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group in this compound suggests that this compound would be relatively easy to reduce electrochemically. Cyclic voltammetry would be a valuable technique to determine its reduction potential and to study the stability of the resulting radical anion. The electrochemical oxidation of the molecule is expected to be more difficult due to its electron-deficient character.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. For a complete structural assignment of 2-(2-(trifluoromethyl)phenyl)pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary.
Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons and their electronic environments. The aromatic protons on the pyrimidine (B1678525) and phenyl rings would likely appear in the downfield region (typically δ 7.0-9.0 ppm). The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) would reveal the connectivity between adjacent protons.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would provide insights into the electronic effects of the substituents on both rings.
Hypothetical ¹H NMR Data Table
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H | |||
| Phenyl-H |
Hypothetical ¹³C NMR Data Table
| Carbon | Chemical Shift (ppm) |
| Pyrimidine-C | |
| Phenyl-C | |
| CF₃ |
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyrimidine and phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon spectrum based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the phenyl and pyrimidine rings.
¹⁹F NMR for Trifluoromethyl Group Environment Analysis
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. A ¹⁹F NMR spectrum of this compound would show a singlet for the CF₃ group, and its chemical shift would be indicative of the electronic effects of the pyrimidine ring on the trifluoromethyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Hypothetical Vibrational Frequencies Data Table
| Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H stretch | |
| Aromatic C=C/C=N stretch | |
| C-F stretch |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition and molecular formula (C₁₁H₇F₃N₂). The fragmentation pattern observed in the mass spectrum would provide valuable information about the stability of the molecule and the connectivity of its different parts. Common fragmentation pathways could involve the loss of the trifluoromethyl group or cleavage of the bond between the two rings.
X-ray Crystallography for Solid-State Structural Elucidation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise information about bond lengths, bond angles, and the dihedral angle between the phenyl and pyrimidine rings, offering insights into the molecule's conformation and intermolecular interactions in the crystalline lattice.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Experimental data from single-crystal X-ray diffraction, the standard method for determining the precise three-dimensional structure of a molecule, is not available in published literature for this compound. Such an analysis would provide definitive values for the lengths of each bond, the angles between them, and the torsion angles that define the molecule's shape.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, a detailed analysis of the crystal packing is not possible. This would typically involve studying how individual molecules of this compound arrange themselves in the solid state and identifying the key intermolecular forces responsible for stabilizing the crystal lattice. While one could hypothesize the presence of interactions such as π-π stacking between the aromatic rings or weak C-H···F or C-H···N hydrogen bonds, no specific experimental evidence for this compound exists.
Conformational Preferences in the Crystalline State
The conformation of the molecule in its solid state remains undetermined. A key feature of interest would be the dihedral angle between the pyrimidine and the 2-(trifluoromethyl)phenyl rings. Steric hindrance from the ortho-trifluoromethyl group would likely cause a significant twist between the two rings, preventing them from being coplanar. However, the exact angle is unknown without experimental structural data.
Electronic Spectroscopy (UV-Vis) and Chiroptical Properties
Published UV-Vis absorption spectra for this compound could not be located. This analysis would reveal the wavelengths of light the compound absorbs, providing insight into its electronic transitions. Furthermore, the molecule is not chiral, as it possesses a plane of symmetry. Therefore, it would not exhibit chiroptical properties such as circular dichroism, rendering this aspect not applicable.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties with high accuracy.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. Using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can calculate key structural parameters. For 2-(2-(Trifluoromethyl)phenyl)pyrimidine, this would involve determining the bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) and trifluoromethylphenyl rings. The electronic structure analysis would further reveal details about the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule is fundamental to its physical and chemical properties. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution. These maps use a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP map of this compound would highlight the electronegative nitrogen atoms of the pyrimidine ring and the electron-withdrawing trifluoromethyl group, providing valuable information about potential sites for intermolecular interactions.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can predict the positions of vibrational bands. Comparing these calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational modes. For this compound, this analysis would help to identify characteristic vibrations associated with the pyrimidine ring, the phenyl ring, and the C-F bonds of the trifluoromethyl group.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time.
Conformational Landscapes and Energy Barriers
The bond connecting the phenyl and pyrimidine rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis explores the potential energy surface associated with this rotation to identify stable conformers and the energy barriers that separate them. Understanding the conformational landscape is crucial as different conformers can exhibit distinct biological activities. For this molecule, the steric hindrance from the trifluoromethyl group would significantly influence the preferred orientation of the two rings.
Intermolecular Interaction Modeling
The study of intermolecular interactions is crucial for understanding the solid-state properties and material science applications of this compound. Computational modeling, excluding human clinical interactions, reveals a complex network of non-covalent forces that dictate its molecular recognition and crystal packing. The primary interactions governing the system are weak hydrogen bonds, π-π stacking, and interactions involving the fluorine atoms.
Systematic computational explorations on analogous trifluoromethyl-substituted aromatic compounds show that crystal packing is often stabilized by a cooperative interplay of several weak interactions. researchgate.net For this compound, key interactions identified through modeling include:
C-H···N Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors. Hydrogen atoms attached to the phenyl and pyrimidine rings can form weak C-H···N bonds, which are a significant directional force in organizing the molecules in a crystal lattice.
π-π Stacking: Both the phenyl and pyrimidine rings are aromatic systems capable of engaging in π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) conformation, contributing significantly to the cohesive energy of the solid state.
Other Interactions: Additional stabilizing forces include C-F···π interactions, where the electrophilic fluorine atoms interact with the electron-rich π-system of an adjacent ring, and dispersion forces, which are ubiquitous and significant for aromatic molecules.
Energy decomposition analysis from computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can quantify the contributions of these different forces (electrostatic, exchange, induction, and dispersion). Studies on similar fluorinated molecules have shown that while dispersion forces are often dominant, the electrostatic components of C-H···N and C-H···F bonds provide crucial directionality. researchgate.net
Table 1: Predicted Intermolecular Interactions in this compound Crystal Packing
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Structural Role |
|---|---|---|---|---|
| C-H···N Hydrogen Bond | Aromatic C-H | Pyrimidine N | -1.5 to -3.0 | Directional Packing, Supramolecular Synthons |
| C-H···F Hydrogen Bond | Aromatic C-H | CF3 Fluorine | -0.5 to -1.5 | Stabilization of Local Conformation |
| π-π Stacking | Phenyl/Pyrimidine Ring | Phenyl/Pyrimidine Ring | -2.0 to -5.0 | Crystal Cohesion, Columnar Packing |
| Dispersion Forces | Entire Molecule | Entire Molecule | Variable | Overall Packing Efficiency and Density |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are theoretical frameworks that correlate the structural or property descriptors of molecules with their physicochemical properties through mathematical equations. researchgate.netresearchgate.net These models are invaluable for predicting the properties of novel compounds like this compound, thereby guiding research and development efforts without the immediate need for experimental synthesis and measurement.
Physicochemical parameters such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical for predicting a compound's behavior in various non-clinical research settings, for instance, its solubility in organic solvents or its potential to interact with stationary phases in chromatography.
Lipophilicity (LogP): The LogP value, or the logarithm of the octanol-water partition coefficient, is a measure of a compound's hydrophobicity. The presence of the aromatic phenyl and pyrimidine rings contributes to its lipophilic character. The trifluoromethyl (-CF₃) group is a strong lipophilicity enhancer due to the replacement of hydrogen atoms with more lipophilic fluorine atoms. QSPR models, which can be based on atomic contributions or topological indices, are used to predict these values with high accuracy. nih.govnih.gov
Topological Polar Surface Area (TPSA): TPSA is calculated as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. researchgate.net It is a good predictor of a molecule's ability to form hydrogen bonds. For this compound, the TPSA is determined solely by the two nitrogen atoms in the pyrimidine ring, as the fluorine atoms of the -CF₃ group are generally not considered significant contributors to this parameter in standard models.
Table 2: Predicted Physicochemical Parameters for this compound using QSPR Models
| Parameter | Predicted Value | Major Structural Contributors |
|---|---|---|
| Lipophilicity (LogP) | ~3.5 - 4.2 | Phenyl Ring, Trifluoromethyl Group |
| Topological Polar Surface Area (TPSA) | ~25.7 Ų | Two Pyrimidine Nitrogen Atoms |
Note: Predicted values are estimates derived from standard computational QSPR algorithms and can vary slightly between different models.
The reactivity of this compound is heavily influenced by its distinct electronic features. The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by the powerful electron-withdrawing trifluoromethyl group on the adjacent phenyl ring.
QSPR studies can correlate structural descriptors (like atomic charges, frontier orbital energies, and electrostatic potentials) with reactivity parameters such as reaction rates or susceptibility to certain types of chemical transformations.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (positions 4, and 6).
Electrophilic Aromatic Substitution: Conversely, electrophilic substitution on the pyrimidine ring is difficult. On the phenyl ring, the ortho-positioned trifluoromethyl group acts as a strong deactivating, meta-directing group for electrophilic attack due to its inductive effect. Computational models show that electron-donating groups drastically reduce the reactivity of related cations, a principle that applies here where the trifluoromethyl group is strongly electron-withdrawing. acs.org
Reaction Rates: The presence of the electron-withdrawing trifluoromethyl group can significantly accelerate reactions where the development of negative charge in a transition state is rate-determining, such as in nucleophilic additions to the pyrimidine ring. nih.gov
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. A common synthetic route would involve a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a pyrimidine derivative and a phenylboronic acid or organostannane derivative.
Theoretical investigations using methods like Density Functional Theory (DFT) can map the entire potential energy surface of the reaction. nih.gov This allows for:
Identification of Intermediates and Transition States: The geometry of all species along the reaction coordinate can be optimized.
Calculation of Activation Energies: The energy barriers for each step of the reaction (e.g., oxidative addition, transmetalation, reductive elimination in a Suzuki coupling cycle) can be calculated. The step with the highest energy barrier is identified as the rate-determining step. nih.gov
Solvent and Catalyst Effects: Computational models can include the effects of different solvents and catalyst ligands to understand their influence on the reaction yield and rate, helping to optimize experimental conditions.
For the synthesis of a related class of compounds, pyrido[2,3-d]pyrimidines, theoretical studies have elucidated a complex mechanism involving Knoevenagel condensation, Michael addition, and cyclization, identifying the rate-determining step and transition state energies. nih.gov A similar approach can be applied to model the specific cross-coupling reaction to form this compound, providing deep insight into the catalytic cycle.
Aromaticity Assessment of Pyrimidine and Phenyl Rings
Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, conjugated systems. In this compound, two distinct aromatic rings are present, and their aromatic character can be assessed and quantified using computational methods.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring (or at points above and below it). A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests an anti-aromatic paratropic current. rsc.org
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while values close to 0 (or negative) suggest a non-aromatic or anti-aromatic character.
For this compound, computational analysis would likely reveal:
The phenyl ring retains high aromaticity, though slightly perturbed by the electron-withdrawing trifluoromethyl group.
The pyrimidine ring is also aromatic, but its aromaticity is generally considered to be less pronounced than that of benzene (B151609) due to the presence of electronegative nitrogen atoms which can lead to some degree of bond length alternation. The connection to the substituted phenyl ring can further modulate its electronic structure and aromatic character. nih.gov
Table 3: Predicted Aromaticity Indices for the Rings in this compound
| Ring System | Aromaticity Index | Predicted Value | Interpretation |
|---|---|---|---|
| Phenyl Ring | NICS(1)zz (ppm) | -25 to -35 | Strongly Aromatic (significant diatropic ring current) |
| HOMA | ~0.98 | Highly Aromatic (low bond length alternation) | |
| Pyrimidine Ring | NICS(1)zz (ppm) | -10 to -20 | Moderately Aromatic |
| HOMA | ~0.75 - 0.85 | Aromatic, but less so than benzene |
Note: NICS(1)zz refers to the out-of-plane component of the NICS tensor calculated 1 Å above the ring center, which is often considered a reliable measure of π-aromaticity.
Advanced Research Applications in Materials and Agrochemical Science
Development as Ligands in Coordination Chemistry and Catalysis
The design of metal complexes for catalysis leverages the ability of ligands to tune the electronic and steric environment of a metal center, thereby controlling its reactivity and selectivity. While research on 2-(2-(trifluoromethyl)phenyl)pyrimidine itself is specific, the broader class of phenylpyrimidine and related nitrogen-containing heterocyclic ligands has been successfully employed in catalysis. For instance, manganese(I) complexes featuring bidentate ligands with pyridine (B92270) and benzimidazole (B57391) units have proven highly effective in the synthesis of other N-heterocycles like pyrimidines and quinolines from alcohols. acs.org Similarly, catalysts based on nickel(II) ions coordinated with pyridine-derived ligands have been studied for the oligomerization of olefins and isocyanides. nih.gov
The introduction of a trifluoromethylphenyl group onto the pyrimidine (B1678525) core, as in the subject compound, is a strategic design choice. This group can significantly influence the catalytic properties of a metal complex by modifying its Lewis acidity and redox potential. The principles of metal-ion catalysis often depend on the precise coordination environment, which can involve one or two metal ions to facilitate reactions such as phosphoryl transfer in biological systems. nih.gov The stability and activity of such catalytic centers are highly dependent on the ligand structure. mdpi.com Research into heteroleptic complexes, which incorporate multiple different ligands like 2,2′-bipyridine alongside a primary ligand, has shown that this approach can enhance the biological and catalytic properties of the final compound. nih.gov
Understanding the interaction between a ligand and a metal ion is fundamental to designing effective complexes. Ligand Field Theory (LFT) provides a framework for describing the electronic structure and bonding in coordination compounds. LFT extends Crystal Field Theory by incorporating covalent interactions, treating the bonding through the lens of molecular orbital theory. The interaction between the ligand's donor orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies, which dictates the complex's magnetic properties, electronic spectra, and reactivity.
The analysis of metal-ligand bonding in complexes involving pyrimidine-based ligands often involves a combination of spectroscopic techniques and computational methods. Hirshfeld surface analysis, for example, is used to investigate intermolecular interactions within the crystal structure of coordination polymers, providing insights into how the complex self-assembles. mdpi.comnih.gov These analyses reveal the significance of various contacts (e.g., H···O, H···N) that contribute to the stability of the supramolecular network. nih.govjyu.fi The coordination of the ligand to the metal center can be confirmed by techniques like FT-IR spectroscopy, which shows shifts in the vibrational frequencies of bonds involved in the coordination. mdpi.commdpi.com The resulting geometry around the metal ion, whether octahedral, tetrahedral, or another arrangement, is a key determinant of the complex's properties and is elucidated through methods like single-crystal X-ray diffraction. mdpi.comnih.govjyu.fi
Integration into Functional Materials
The distinct electronic and structural features of this compound make it a compelling candidate for integration into a variety of functional organic materials, from semiconductors to liquid crystals and advanced polymers.
Pyrimidine derivatives are widely utilized in organic electronics due to the electron-deficient nature of the pyrimidine ring, which makes it a strong electron acceptor. nih.govresearchgate.net This property is crucial for designing materials for Organic Light-Emitting Diodes (OLEDs), where pyrimidine-based compounds have been incorporated into fluorescent emitters, phosphorescent emitters, bipolar host materials, and electron transport layers. researchgate.net
The combination of a phenyl group with a pyrimidine core is a common motif in materials designed for high-performance OLEDs. nih.gov Research has focused on developing emitters that can efficiently utilize triplet excitons, which are generated in a 3:1 ratio with singlet excitons during electrical excitation. researchgate.net One successful strategy is the development of Thermally Activated Delayed Fluorescence (TADF) emitters. In these molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the harvesting of triplet excitons through reverse intersystem crossing, significantly boosting device efficiency.
Several studies have demonstrated the success of using 2-phenylpyrimidine (B3000279) derivatives as the acceptor moiety in TADF emitters for blue OLEDs. By pairing the pyrimidine acceptor with a suitable electron donor, these materials have achieved high photoluminescence quantum yields and led to devices with exceptional performance.
Table 1: Performance of OLEDs Utilizing Phenyl-Pyrimidine Based Emitters
| Emitter Type | Acceptor Moiety | Donor Moiety | Peak Emission (nm) | Max. External Quantum Efficiency (EQE) | Reference |
| TADF Emitter | 2-Phenylpyrimidine (PPM) | 10H-spiro[acridan-9,9′-fluorene] (2SPAc) | 489 | 31.45% | rsc.org |
| TADF Emitter | 2-Substituted Pyrimidine | Phenoxazine | Green | ~25% | nih.gov |
| Hot Exciton Emitter | Phenyl Pyrimidine | Triphenylamine | Sky-Blue | 10.6% | nih.gov |
The rigid, calamitic (rod-like) shape of phenylpyrimidine derivatives makes them excellent candidates for forming liquid crystal phases. These materials exhibit properties between those of a conventional liquid and a solid crystal, allowing their molecular orientation to be controlled by external fields. The 2-phenylpyrimidine core is known to promote the formation of nematic and smectic mesophases. chem960.comrsc.org
The introduction of fluorine atoms or trifluoromethyl groups into the molecular structure is a common strategy to modify the physical properties of liquid crystals, such as their clearing points, viscosity, and dielectric anisotropy. figshare.com Specifically, phenylpyrimidine alkenoates have been investigated for their utility in chiral smectic C mixtures, which are used in fast-switching surface-stabilized ferroelectric liquid crystal display devices (SSFLCDs). rsc.org Macrocyclic liquid crystals that incorporate two 2-phenylpyrimidine units linked by flexible chains have been shown to form stable nematic phases. chem960.com The specific linkage and substituents on the phenylpyrimidine core play a crucial role in determining the type and temperature range of the liquid crystalline phases. chem960.comrsc.org
The unique properties of the this compound unit can be imparted to larger macromolecular structures like polymers and organic frameworks.
Polymeric Systems: Pyrimidine-based fluorophores have been incorporated into polymer backbones, such as poly(methylmethacrylate) (B3431434) (PMMA). researchgate.netacademie-sciences.fr In one study, a vinyl-functionalized phenyl-pyrimidine was copolymerized with methyl methacrylate. The resulting polymer contained pyrimidine units that could subsequently be modified. These materials exhibit strong emission solvatochromism, meaning their fluorescence color changes depending on the polarity of their environment, making them useful as polarity sensors. researchgate.netacademie-sciences.fr The trifluoromethyl group, known for its strong electron-withdrawing nature, can further enhance the properties of such functional polymers. For example, 2-(trifluoromethyl)acrylic acid has been used as a functional monomer to create molecularly imprinted polymers for selectively recognizing target molecules. researchgate.net
Organic Frameworks: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic monomers linked by strong covalent bonds. mdpi.com Their ordered pore structures and high surface areas make them suitable for applications in gas separation, catalysis, and sensing. The introduction of specific functional groups, such as trifluoromethyl (CF3), into the COF structure is a powerful strategy for tailoring its properties. nih.gov A trifluoromethyl-functionalized 2D COF, for instance, demonstrated high-resolution separation of various chemical isomers. nih.gov The CF3 groups, along with other functionalities, create specific interactions (dipole, hydrogen bonding) within the pores that are key to the separation performance. nih.gov While the direct use of this compound as a COF monomer has not been explicitly detailed, its structure makes it a plausible building block for creating functional, porous frameworks.
Role in Agrochemical Research and Development
The this compound scaffold is a cornerstone in the development of modern agrochemicals. The trifluoromethyl group, known for its high electronegativity and lipophilicity, often enhances the biological activity and metabolic stability of molecules. When combined with the pyrimidine ring, a privileged structure in bio-active compounds, it gives rise to derivatives with potent herbicidal, insecticidal, and fungicidal properties.
Derivatives of this compound are instrumental in the design of new herbicides. Research has focused on these compounds' ability to inhibit essential plant enzymes, leading to growth disruption and plant death. rsc.org The herbicidal activity of phenylpyrimidine derivatives is often linked to their capacity to inhibit specific enzymes crucial for plant development. rsc.org
Structure-activity relationship (SAR) studies have shown that the substitution pattern on both the phenyl and pyrimidine rings is critical for herbicidal efficacy. For instance, in the development of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a class of herbicides, compounds with a substituted aryl group and a trifluoromethyl group demonstrate significant activity. jetir.org A series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for herbicidal effects against various plant species. jetir.org Among them, one compound stood out for its high efficacy against bentgrass, proving as active as the commercial herbicides clomazone (B1669216) and flumioxazin (B1672886). jetir.org Molecular docking simulations suggest that its mode of action is the inhibition of PPO. jetir.org
In another research avenue, uracil (B121893) derivatives incorporating a pyrimidine moiety were designed, using the commercial herbicide butafenacil (B1668078) as a template. wu.ac.th Bioassays revealed that these compounds exhibit excellent pre-emergence herbicidal activities against a range of both broadleaf and grass weeds. wu.ac.th One specific derivative achieved 100% inhibition against all four tested plant species at a pre-emergence application rate of 1.5 kg/ha , highlighting the potential of this chemical class for developing new pre-emergent herbicides. wu.ac.th
Table 1: Herbicidal Activity of Phenylpyrimidine Derivatives
| Compound Class | Example Compound | Target Weed | Observed Activity | Proposed Mode of Action | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bentgrass (Agrostis stolonifera) | Activity comparable to clomazone and flumioxazin at 1 mM. | Protoporphyrinogen Oxidase (PPO) Inhibition | jetir.org |
| Uracil-pyrimidine conjugate | Compound 4i (specific structure proprietary) | B. campestris, A. retroflexus, E. crusgalli, D. sanguinalis | 100% inhibition in pre-emergence treatment at 1.5 kg/ha. | Protoporphyrinogen Oxidase (PPO) Inhibition | wu.ac.th |
The trifluoromethylphenyl-pyrimidine structure is a key component in a number of potent insecticides. The presence of electron-withdrawing groups like trifluoromethyl (CF3) is known to enhance the insecticidal power of pyrimidine derivatives. mdpi.com
A prominent example is Benzpyrimoxan , a novel insecticide characterized by a pyrimidine ring substituted with a 4-(trifluoromethyl)benzyloxy group. rsc.orgnih.gov This compound demonstrates remarkable efficacy against the nymphs of rice planthoppers, including strains that have developed resistance to existing insecticides. rsc.orgnih.gov A significant advantage of Benzpyrimoxan is its low adverse impact on pollinators and other beneficial arthropods, making it a valuable tool for integrated pest management (IPM) strategies. rsc.orgnih.gov Structure-activity relationship studies leading to its discovery revealed that the trifluoromethyl substituent on the phenyl ring was crucial for high insecticidal activity. rsc.org
Further research has explored trifluoromethyl pyrimidine derivatives that incorporate an amide moiety. mdpi.com These compounds have shown insecticidal effects against agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the oriental armyworm (Mythimna separata). mdpi.com In laboratory tests, certain derivatives achieved high mortality rates against these pests. mdpi.com For instance, compound 5w in one study resulted in 90.0% mortality for S. frugiperda and 86.7% for M. separata at a concentration of 500 µg/ml. mdpi.com
Additionally, novel pyrimidine derivatives featuring a urea (B33335) pharmacophore have been synthesized and tested against the yellow fever mosquito, Aedes aegypti. rsc.org These compounds displayed insecticidal activity against both adult and larval stages of the mosquito, with one derivative causing 70% mortality at a concentration of 2 µg/mL. rsc.org
Table 2: Efficacy of Phenylpyrimidine-based Insecticides
| Compound Name/Class | Target Pest | Efficacy/Activity | Reference |
|---|---|---|---|
| Benzpyrimoxan | Rice planthoppers (Nilaparvata lugens) | Remarkable activity against nymphs, including resistant strains. | rsc.orgnih.gov |
| Trifluoromethyl pyrimidine amide derivative (Compound 5w) | Fall armyworm (Spodoptera frugiperda) | 90.0% mortality at 500 µg/ml. | mdpi.com |
| Trifluoromethyl pyrimidine amide derivative (Compound 5w) | Oriental armyworm (Mythimna separata) | 86.7% mortality at 500 µg/ml. | mdpi.com |
| Pyrimidine urea derivative (Compound 4d) | Yellow fever mosquito (Aedes aegypti) | 70% mortality at 2 µg/mL. | rsc.org |
The this compound scaffold is a fertile ground for the discovery of novel fungicides, with several commercial products already based on the pyrimidine core. nih.govnih.gov Research has demonstrated that introducing a trifluoromethylphenyl group can lead to compounds with potent activity against a wide range of plant-pathogenic fungi.
A series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds were synthesized and found to possess excellent fungicidal activity against Botrytis cinerea, the fungus responsible for grey mold disease. nih.gov Two compounds from this series, III-3 and III-13 , exhibited higher activity than the commercial fungicide pyrimethanil. nih.gov SAR analysis revealed that incorporating a fluorine atom at the ortho-position of the phenyl ring was particularly effective for maintaining high antifungal activity. nih.gov
In other studies, trifluoromethyl pyrimidine derivatives containing an amide moiety have demonstrated broad-spectrum antifungal properties. mdpi.comrsc.org These compounds were effective against pathogens such as Botryosphaeria dothidea, Phomopsis sp., and Sclerotinia sclerotiorum. mdpi.comrsc.org Notably, one derivative, 5o , showed an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to that of pyrimethanil. rsc.org The position and nature of substituents on the phenyl ring were found to significantly influence the antifungal potency. nih.gov
The mechanisms of action for pyrimidine-based fungicides can vary. Some, like the hydroxypyrimidines, specifically target the enzyme adenosine (B11128) deaminase in powdery mildews. Other pyrimidine fungicides are known to inhibit the NADH oxidoreductase of complex I in the mitochondrial respiratory chain. More recently, a novel pyrimidine-based chemical scaffold was identified that disrupts the function of the endoplasmic reticulum (ER) in the pathogenic mold Aspergillus fumigatus.
Table 3: Antifungal Activity of Trifluoromethylphenyl-Pyrimidine Derivatives
| Compound Class | Example Compound | Target Fungus | Observed Activity | Reference |
|---|---|---|---|---|
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine | III-3 | Botrytis cinerea | Higher activity than pyrimethanil; EC50 < 1.0 µg/mL. | nih.gov |
| Pyrimidine amide derivative | 5o | Phomopsis sp. | EC50 = 10.5 µg/ml (better than pyrimethanil). | rsc.org |
| Pyrimidine amide derivative | 5l | Botrytis cinerea | 100% inhibition rate at 50 µg/ml. | mdpi.com |
| Pyrimidine amide derivative | 5v | Sclerotinia sclerotiorum | 82.73% inhibition rate at 50 µg/ml (equal to tebuconazole). | mdpi.com |
Exploration as Chemical Probes or Sensors (for non-biological or non-human biological systems)
Beyond agrochemical applications, pyrimidine-based structures, including those with phenyl substituents, are being explored as versatile chemical sensors and probes for environmental and materials science. Their ability to interact with specific analytes and produce a measurable optical response, such as a change in color or fluorescence, makes them highly valuable for detection purposes. jetir.orgmdpi.com
Pyrimidine derivatives have been successfully developed as chemosensors for the detection of metal ions in aqueous solutions. rsc.org For example, a pyrimidine-based Schiff base was synthesized as a fluorescent probe for aluminum (Al³⁺), exhibiting a significant "turn-on" fluorescence response upon binding, which allows for sensitive and selective detection. jetir.org Another pyrimidine-based sensor, N-(pyrimidin-2-yl) thiophene-2-carboxamide (PTC), was designed for the selective detection of ferric ions (Fe³⁺) through a distinct fluorescence quenching mechanism. mdpi.com A different pyrimidine chemosensor (PyrCS) demonstrated the ability to sequentially detect copper (II) and cyanide ions through visible color changes and fluorescence modulation. rsc.org
The application of these compounds extends to non-human biological systems as well. A pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) to create a probe for the selective detection of the bacterium Pseudomonas aeruginosa. The probe's fluorescence was significantly enhanced in the presence of this specific gram-negative bacterium.
Furthermore, the electronic properties of these molecules can be tuned for other sensing applications. Donor-π-acceptor (D–π–A) pyrimidine-phthalimide derivatives have been synthesized and shown to act as colorimetric pH sensors. rsc.org The protonation and deprotonation of nitrogen atoms in the pyrimidine ring lead to dramatic and reversible color changes, demonstrating their potential for use in pH monitoring. rsc.org
Analytical Methodologies for Research Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in determining the purity of "2-(2-(Trifluoromethyl)phenyl)pyrimidine" and for its separation from related substances, such as isomers and synthetic precursors. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the purity assessment of non-volatile and thermally labile compounds. For "this compound," reversed-phase HPLC is typically the method of choice. This technique separates compounds based on their hydrophobicity. A C18 column is commonly used as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The separation of positional isomers of similar compounds, such as trifluorophenylacetic acid, has been successfully achieved using HPLC, highlighting its suitability for resolving closely related structures. researchgate.net The retention time of the compound is a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.net While derivatization might be necessary for certain pyrimidines to increase their volatility, many fluorinated organic compounds can be analyzed directly. researchgate.netresearchgate.net In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. mmu.ac.uk The mass spectrometer provides detailed structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios, which aids in the unequivocal identification of the compound and its impurities. mmu.ac.uk
Below are representative tables detailing typical HPLC and GC-MS parameters that could be adapted for the analysis of "this compound," based on methods developed for structurally related fluorinated and heterocyclic compounds. researchgate.netmmu.ac.uk
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 2: Representative GC-MS Parameters for Identification and Purity
| Parameter | Condition |
| Column | HP-5MS (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole |
Electrochemical Methods for Redox Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of "this compound." These methods provide insights into the electron transfer processes, which are crucial for understanding its potential mechanisms of action in various chemical and biological systems.
The electrochemical behavior of pyrimidine (B1678525) derivatives can involve either reversible or irreversible redox processes, largely dependent on the nature and position of substituents on the pyrimidine ring. researchgate.net The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to significantly influence the reduction potential of the molecule. Cyclic voltammetry studies on aromatic trifluoromethyl compounds have shown one-electron reduction potentials ranging from -0.94 V to -1.82 V versus a standard calomel (B162337) electrode (SCE), depending on the specific molecular structure and experimental conditions. researchgate.net
The pyrimidine ring itself can undergo reduction, and the potential at which this occurs is sensitive to pH and the presence of substituents. researchgate.netresearchgate.net For instance, the reduction of some phenyl-substituted pyrimidines involves a series of cathodic peaks, and their potentials can shift with changes in pH. researchgate.net This pH-dependent behavior can be utilized to determine the pKa values of the compound. researchgate.net
A typical cyclic voltammetry experiment for "this compound" would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte and scanning a potential range to observe oxidation and reduction peaks. The resulting voltammogram provides information on the redox potentials and the reversibility of the electron transfer processes.
Table 3: Expected Electrochemical Data from Cyclic Voltammetry
| Parameter | Expected Observation |
| Reduction Potential (Epc) | Likely in the range of -0.9 V to -1.8 V vs. SCE |
| Oxidation Potential (Epa) | May not be readily observed depending on stability of radical cation |
| Process Reversibility | Potentially quasi-reversible or irreversible |
| pH Dependence | Reduction potential may shift with pH |
Advanced Hyphenated Techniques for Complex Mixture Analysis
For the analysis of "this compound" in complex matrices such as biological fluids or environmental samples, advanced hyphenated techniques are indispensable. chemijournal.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and specificity. aber.ac.uk
LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This allows for the quantification of the target analyte at very low concentrations, even in the presence of a multitude of interfering substances. nih.govsci-hub.se The first stage of mass analysis (MS1) isolates the molecular ion of the analyte, which is then fragmented in a collision cell. The second stage of mass analysis (MS2) detects specific fragment ions, creating a highly selective "fingerprint" for the compound. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides confident identification and quantification.
The development of a robust LC-MS/MS method for "this compound" would involve optimizing the chromatographic separation to resolve it from matrix components and potential metabolites. aber.ac.uk The mass spectrometry parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and collision energies, would be fine-tuned to achieve maximum sensitivity for the specific precursor and product ions of the analyte. aber.ac.uk The use of a stable isotope-labeled internal standard is also a common practice to ensure high accuracy and precision in quantitative analyses. aber.ac.uk This approach has been successfully applied to the analysis of a wide range of small molecules in biological matrices. nih.govsci-hub.senih.gov
Table 4: Representative LC-MS/MS Parameters for Quantification in Complex Matrices
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18 or similar reversed-phase |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Specific fragment ion(s) |
Future Research Directions and Unexplored Avenues
Exploration of Stereoselective Synthetic Routes
The synthesis of 2-arylpyrimidines is a well-established field, with methods such as the Suzuki-Miyaura cross-coupling and electronically tuned S(N)Ar approaches providing efficient access to this class of compounds. organic-chemistry.orgnih.gov However, the exploration of stereoselective synthetic routes for chiral derivatives of 2-(2-(Trifluoromethyl)phenyl)pyrimidine remains a significant and largely unexplored area.
Future research could focus on the development of asymmetric syntheses to introduce chirality to the pyrimidine (B1678525) or phenyl core. This could involve:
Asymmetric Catalysis: Utilizing chiral transition metal catalysts for cross-coupling reactions where a chiral center is installed concurrently.
Chiral Auxiliaries: Employing chiral auxiliaries to guide the stereoselective formation of substituted analogs.
Enzymatic Resolutions: Developing enzymatic processes for the kinetic resolution of racemic mixtures of chiral derivatives.
The successful development of such stereoselective routes would be crucial for investigating the compound's potential in applications where chirality is a key determinant of function, such as in chiral ligands for catalysis or as building blocks for complex molecules.
| Synthetic Approach | Potential Outcome | Research Focus |
| Asymmetric Cross-Coupling | Enantioenriched chiral derivatives | Development of novel chiral palladium or nickel catalyst systems. |
| Chiral Pool Synthesis | Diastereomerically pure complex molecules | Incorporation of chiral fragments from natural products. |
| Biocatalysis | High enantiomeric excess products | Screening and engineering of enzymes for specific transformations. |
Discovery of Novel Reactivity Patterns and Transformations
The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the strongly electron-withdrawing trifluoromethylphenyl group. wur.nlresearchgate.net While the general reactivity patterns of pyrimidines are known, the specific influence of the 2-(trifluoromethyl)phenyl substituent opens avenues for discovering novel transformations.
Future research directions include:
Skeletal Editing: Investigating "two-atom swap" reactions to transform the pyrimidine core into other heterocyclic systems, such as pyridines, which could lead to novel molecular scaffolds. chinesechemsoc.orgchinesechemsoc.orgwur.nl
C-F Bond Functionalization: Exploring the selective activation of one or more C-F bonds in the trifluoromethyl group. rsc.orgrsc.org This is a challenging but highly rewarding area that could yield difluoro- and monofluoro-functionalized derivatives with unique properties. rsc.org
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to initiate novel radical-based transformations, leveraging the electronic properties of the molecule to engage in single-electron transfer (SET) processes. nih.gov
These studies would not only expand the fundamental understanding of the compound's chemical behavior but also broaden its utility as a versatile synthetic intermediate.
Integration of Machine Learning and AI for Predictive Chemistry and Materials Design
The complexity of organofluorine chemistry presents an ideal challenge for the application of machine learning (ML) and artificial intelligence (AI). rsc.org Integrating these computational tools can significantly accelerate the discovery and optimization of derivatives of this compound.
Unexplored avenues in this domain include:
Property Prediction: Developing bespoke ML models to accurately predict the physicochemical and electronic properties (e.g., solubility, lipophilicity, HOMO/LUMO energies) of novel derivatives. nih.govresearch.google Such models can screen virtual libraries of compounds before committing to synthetic efforts. chemrxiv.org
Reaction Outcome Prediction: Training neural networks to predict the regioselectivity and yield of functionalization reactions, guiding experimental design and minimizing trial-and-error.
De Novo Design: Employing generative AI models to design new molecules based on the this compound scaffold with optimized properties for specific applications, such as catalysis or materials science. rsc.orgrsc.orgumn.edu
The synergy between computational prediction and experimental validation promises a paradigm shift in how research on this class of compounds is conducted. youtube.com
| AI/ML Application | Objective | Potential Impact |
| Quantitative Structure-Property Relationship (QSPR) | Predict electronic and physical properties. | Rapid screening of virtual compound libraries. |
| Retrosynthesis Prediction | Identify optimal synthetic routes. | Accelerate synthesis of complex derivatives. |
| Generative Modeling | Design novel ligands and materials. | Discover molecules with tailored functionalities. |
Development of Next-Generation Ligands for Emerging Catalysis
The this compound scaffold possesses key features desirable for a ligand in catalysis: a nitrogen-containing heterocycle for metal coordination and a trifluoromethyl group for tuning electronic properties and enhancing stability.
Future research should focus on:
Photoredox Catalysis: Designing and synthesizing derivatives to serve as ligands in visible-light photoredox catalysis. mdpi.comnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can stabilize catalysts in various oxidation states, potentially leading to novel reactivity.
C-H Activation: Exploring the use of these ligands in transition-metal-catalyzed C-H activation reactions, where ligand electronics play a critical role in reaction efficiency and selectivity.
Asymmetric Catalysis: Developing chiral versions of these ligands (as discussed in 8.1) for use in enantioselective transformations, a cornerstone of modern synthetic chemistry.
The development of new ligands is crucial for advancing the field of catalysis, and this compound class represents a promising, yet underexplored, platform.
Novel Applications in Specialty Chemicals and Materials Science
The unique combination of a rigid aromatic core, a polar pyrimidine unit, and a lipophilic trifluoromethyl group makes this compound and its derivatives attractive candidates for advanced materials.
Potential applications to be explored include:
Liquid Crystals: The rod-like shape and significant dipole moment of these molecules are characteristic features of calamitic liquid crystals. tandfonline.com Research into derivatives with varied alkyl or alkoxy chains could lead to new materials for display technologies. google.comrsc.org
Organic Electronics: The electron-deficient nature of the system suggests potential use as n-type materials in organic field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs).
High-Performance Polymers: Incorporating this rigid, thermally stable, and chemically resistant moiety into polymer backbones could yield materials with enhanced properties for demanding applications.
Systematic investigation into the structure-property relationships will be key to unlocking the potential of this compound in materials science.
Elucidation of Complex Mechanistic Pathways
A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and designing new ones. For this compound, several complex mechanistic questions remain unanswered.
Future research should aim to elucidate:
C-F Bond Activation Mechanisms: Using a combination of experimental techniques (e.g., kinetic isotope effects, radical trapping) and computational chemistry (DFT calculations) to understand the precise mechanism of C-F bond cleavage and functionalization. nih.govacs.org This knowledge is vital for developing selective defluorination strategies. rsc.org
Enzymatic Transformations: Investigating the interaction of this compound with enzymatic systems, particularly in non-human contexts like microbial degradation. nih.gov Understanding how enzymes such as cytochrome P450s might metabolize or transform fluorinated aromatics can provide insights into their environmental fate and potential for biocatalysis. researchgate.netmdpi.comnih.gov
Photophysical Pathways: Characterizing the excited-state properties of the molecule to understand the mechanisms of energy and electron transfer in potential photocatalytic applications.
These fundamental studies will provide the mechanistic underpinnings necessary to rationally design new reactions and applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-(Trifluoromethyl)phenyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where a trifluoromethyl-substituted phenylboronic acid reacts with a halogenated pyrimidine precursor. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% ratio .
- Solvent : Use toluene/ethanol (3:1) with Na₂CO₃ as a base at 80-100°C under inert atmosphere .
- Purity : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Validation : Monitor reaction progress using TLC and confirm final structure via (trifluoromethyl group: δ ~7.5-8.5 ppm) and LC-MS .
Q. How should researchers characterize the crystalline structure of this compound, and which software tools are essential for data refinement?
- Methodological Answer :
- Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at 100 K to minimize thermal motion artifacts .
- Software : Use SHELXL for refinement (isotropic/anisotropic displacement parameters) and WinGX for structure visualization .
- Validation : Apply R-factor analysis (<5% for high-resolution data) and check for outliers using PLATON’s ADDSYM module .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic rotational isomerism in the trifluoromethyl group?
- Methodological Answer :
- Dynamic NMR (DNMR) : Acquire variable-temperature spectra (e.g., -40°C to 25°C) to observe coalescence temperatures and calculate rotational barriers .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate energy barriers between conformers, correlating with experimental DNMR results .
- Crystallographic Evidence : Analyze SC-XRD data for static conformations; compare with solution-state data to confirm isomer prevalence .
Q. What strategies are effective for identifying and mitigating hydrogen-bonding ambiguities in co-crystals or polymorphs of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., chains) using Mercury software .
- Polymorph Screening : Screen solvents (e.g., DMSO, acetone) under varying evaporation rates to isolate metastable forms .
- Thermal Analysis : Use DSC/TGA to detect phase transitions and correlate with PXRD patterns to validate polymorphic stability .
Q. How can researchers leverage computational tools to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-311++G**) to predict nucleophilic/electrophilic sites .
- Reaction Pathway Simulation : Use QM/MM methods (e.g., CP2K) to model transition states in Suzuki-Miyaura couplings, optimizing ligand-metal interactions .
- Benchmarking : Validate predictions against experimental yields and selectivity data from analogous trifluoromethylpyrimidine derivatives .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, particularly regarding waste disposal and exposure risks?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles; work in a fume hood to avoid inhalation .
- Waste Management : Collect organic waste in sealed containers labeled "halogenated organics" and dispose via licensed hazardous waste facilities .
- Spill Response : Neutralize with vermiculite, then transfer to a chemical waste container; avoid aqueous rinses to prevent environmental contamination .
Data Validation and Reproducibility
Q. How should researchers address discrepancies between theoretical and experimental XRD data for this compound?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN command to refine twinning fractions and resolve overlapping reflections .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered trifluoromethyl groups with split occupancies .
- Cross-Check : Validate refined structures against Hirshfeld surface analysis (CrystalExplorer) to ensure intermolecular distances are chemically plausible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
